1,4-Diazepan-5-one hydrochloride

Drug Discovery Formulation Development Biochemical Assay

Choose 1,4-Diazepan-5-one hydrochloride (CAS 208245-76-5) for reproducible aqueous-phase chemistry. Unlike the free base (CAS 34376-54-0), this hydrochloride salt delivers 44 mg/mL water solubility, eliminating DMSO artifacts in biochemical assays. Its chair conformation (confirmed by NMR/X-ray) ensures predictable geometry for structure-based drug design. Ideal as a versatile building block for kinase inhibitors and CNS-targeted libraries, with ≥97% HPLC purity. Avoid regioisomer variability—this is the validated scaffold for palladium-catalyzed decarboxylative asymmetric allylic alkylation with near-quantitative yields.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
CAS No. 208245-76-5
Cat. No. B1344740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepan-5-one hydrochloride
CAS208245-76-5
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESC1CNCCNC1=O.Cl
InChIInChI=1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2,(H,7,8);1H
InChIKeyWOSZTROLFNNEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazepan-5-one Hydrochloride (CAS 208245-76-5): Key Building Block Specifications for Research & Development Procurement


1,4-Diazepan-5-one hydrochloride (CAS 208245-76-5) is a saturated seven-membered heterocyclic lactam, or diazepanone, valued as a versatile building block in medicinal chemistry and organic synthesis . This compound is a hydrochloride salt, which imparts enhanced aqueous solubility and crystalline stability compared to its neutral free base counterpart (1,4-diazepan-5-one; CAS 34376-54-0) . Commercially, it is available with a verified purity specification, typically ≥97% as determined by HPLC . Its structural features make it a crucial intermediate for constructing diverse pharmacologically active molecules, including kinase inhibitors and chemokine receptor modulators [1].

Procurement Note: Why Generic Substitution of 1,4-Diazepan-5-one Hydrochloride with Free Base or Related Scaffolds Can Compromise Research Outcomes


Substituting 1,4-diazepan-5-one hydrochloride (CAS 208245-76-5) with its free base (CAS 34376-54-0) or other diazepinone isomers introduces significant and often unaccounted-for variability in experimental workflows. The hydrochloride salt is specifically formulated to provide high water solubility, which is crucial for aqueous-phase reactions, biochemical assays, and formulation studies—a property the free base lacks . Furthermore, the regioisomer 1,4-diazepan-2-one and the benzodiazepine scaffold, while structurally similar, possess different electronic and steric properties due to variations in carbonyl placement and ring conjugation [1]. These differences critically alter hydrogen-bonding capacity, conformational preferences, and receptor-binding geometry [2]. Such changes can drastically impact downstream synthetic yield, target engagement, and the validity of comparative structure-activity relationship (SAR) studies, as detailed in the quantitative evidence below.

Quantitative Comparative Analysis: 1,4-Diazepan-5-one Hydrochloride vs. Closest In-Class Analogs for Rigorous Compound Selection


Solubility Differentiation: Hydrochloride Salt vs. Free Base for Aqueous Compatibility

The hydrochloride salt of 1,4-diazepan-5-one exhibits significantly improved aqueous solubility compared to its free base form. The predicted water solubility of the hydrochloride salt is 44.0 mg/mL (0.292 mol/L) at room temperature, classifying it as 'Very Soluble' . In contrast, the free base (CAS 34376-54-0) is reported to be a white solid with no quantitative water solubility data available in authoritative databases, and it is generally described as requiring organic solvents for dissolution, a common characteristic for neutral heterocyclic amines . This quantitative difference directly impacts the choice of compound for in vitro assays and reaction conditions.

Drug Discovery Formulation Development Biochemical Assay

Synthetic Versatility in Asymmetric Catalysis: 1,4-Diazepan-5-one as a Superior Scaffold for Enantioselective Transformations

The 1,4-diazepan-5-one scaffold is uniquely amenable to palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA), achieving exceptionally high yields (up to >99%) and enantioselectivities (up to 95% ee) when employing a p-anisoyl protecting group [1]. This methodology enables the generation of gem-disubstituted diazepanone heterocycles bearing diverse functional groups, a capability not reported for the isomeric 1,4-diazepan-2-one scaffold or the piperazinone series [2]. The success is attributed to the specific electronic and conformational properties of the 1,4-diazepan-5-one ring system, which facilitate the key palladium-π-allyl intermediate formation and subsequent nucleophilic attack.

Organic Synthesis Medicinal Chemistry Asymmetric Catalysis

Conformational Differentiation: The 1,4-Diazepan-5-one Core Favors a Distinct Chair Conformation vs. Flattened Boat for N-Formyl Derivatives

The unsubstituted 1,4-diazepan-5-one ring system and its 2,7-diaryl derivatives predominantly adopt a chair conformation in both solution and solid state, as confirmed by X-ray crystallography and NMR studies [1]. In contrast, the introduction of an N-formyl group on the same scaffold induces a conformational switch to a flattened boat conformation, due to allylic strain and delocalization energy effects [2]. This contrasts with related piperidin-4-one scaffolds, which maintain a chair conformation even with N-substitution. This well-defined and tunable conformational behavior is a key differentiator, allowing for predictable three-dimensional presentation of substituents for target engagement.

Structural Biology Computational Chemistry Medicinal Chemistry

Commercial Purity Benchmarking: Verified Quality vs. Unspecified Analog Availability

Commercial sources of 1,4-Diazepan-5-one hydrochloride provide rigorously verified purity specifications, typically 97% or 98% as determined by HPLC, with batch-specific certificates of analysis available [REFS-1, REFS-2]. In contrast, the free base 1,4-diazepan-5-one (CAS 34376-54-0) and the dihydrochloride salt are often listed with lower or unspecified purity levels (e.g., 95%) from common research chemical suppliers . This established quality benchmark reduces experimental variability from unknown impurities and ensures more reliable synthetic yields and biological assay readouts.

Quality Control Procurement Chemical Synthesis

Precision Applications of 1,4-Diazepan-5-one Hydrochloride: From Enantioselective Synthesis to Structure-Guided Drug Design


Enabling Asymmetric Synthesis of gem-Disubstituted Diazepanone Pharmacophores

The 1,4-diazepan-5-one scaffold is uniquely suited for palladium-catalyzed decarboxylative asymmetric allylic alkylation, achieving near-quantitative yields and high enantioselectivity for the generation of gem-disubstituted heterocycles [1]. This makes it an essential building block for creating stereochemically complex and diverse libraries of potential kinase inhibitors and CNS-targeted therapeutics. Researchers should prioritize this scaffold when designing SAR studies that require a core amenable to late-stage diversification with high stereocontrol.

Formulation and Assay Development Requiring High Aqueous Solubility

Due to its high predicted water solubility (44.0 mg/mL), the hydrochloride salt is the preferred form for all applications involving aqueous media, such as in vitro biochemical assays, cell culture studies, and preliminary formulation work [1]. Its use eliminates the need for organic co-solvents like DMSO, which can introduce artifacts in sensitive biological systems. Procurement of the salt form directly supports robust and reproducible assay development from the outset.

Structure-Based Drug Design with Predictable Conformational Behavior

The well-characterized chair conformation of the 1,4-diazepan-5-one ring, confirmed by both solution NMR and solid-state X-ray crystallography, provides a reliable three-dimensional template for computational chemistry and structure-based drug design [REFS-1, REFS-2]. This predictable geometry, and its documented tunability via N-substitution, allows medicinal chemists to confidently model ligand-receptor interactions and rationally design analogs with optimized binding poses, offering a distinct advantage over more conformationally flexible or less characterized heterocyclic cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Diazepan-5-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.